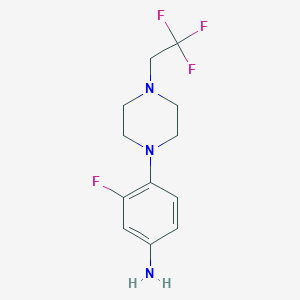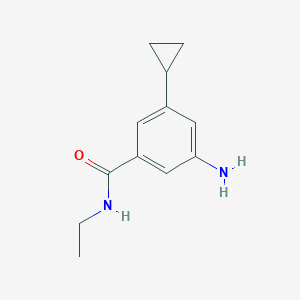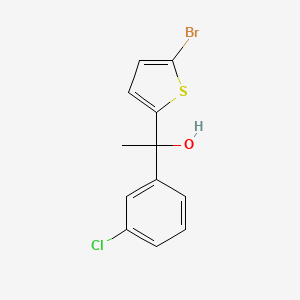
rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol: is a synthetic organic compound that features both bromine and chlorine substituents on a thienyl and phenyl ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the appropriate thienyl and phenyl precursors.
Reaction Conditions: The bromination of the thienyl ring and chlorination of the phenyl ring are carried out under controlled conditions using brominating and chlorinating agents, respectively.
Formation of the Ethanol Derivative: The final step involves the formation of the ethanol derivative through a reaction with an appropriate alcohol or aldehyde under acidic or basic conditions.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thienyl or phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
Biology:
- Potential applications in studying biological pathways and interactions due to its unique structure.
Medicine:
- Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry:
- Utilized in the development of new materials or as intermediates in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
- 1-(5-Bromo-2-thienyl)-1-phenylethanol
- 1-(2-Thienyl)-1-(3-chlorophenyl)ethanol
Comparison:
- Structural Differences: The presence or absence of halogen substituents and their positions on the rings.
- Unique Properties: The combination of bromine and chlorine substituents in rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol may confer unique reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H10BrClOS |
|---|---|
Poids moléculaire |
317.63 g/mol |
Nom IUPAC |
1-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)ethanol |
InChI |
InChI=1S/C12H10BrClOS/c1-12(15,10-5-6-11(13)16-10)8-3-2-4-9(14)7-8/h2-7,15H,1H3 |
Clé InChI |
SBMXYGUJNYRNQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Cl)(C2=CC=C(S2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


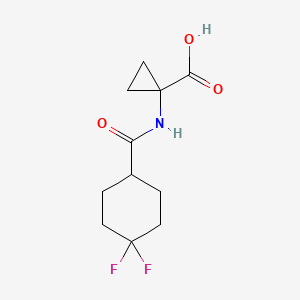
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
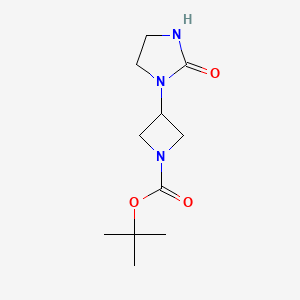
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
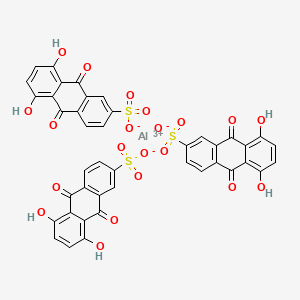
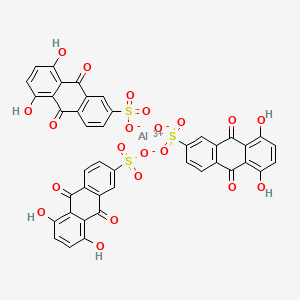
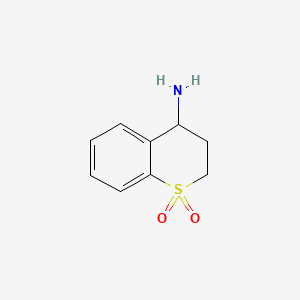
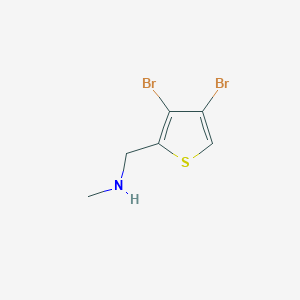
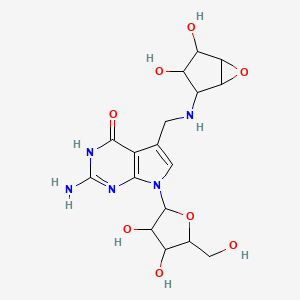
![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)

